2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BI-1347 是一种有效的、选择性的细胞周期蛋白依赖性激酶 8 (CDK8) 和细胞周期蛋白 C 抑制剂。CDK8 是介体复合物的一个组成部分,介体复合物在调节基因表达方面起着至关重要的作用,它将转录调节因子连接到 RNA 聚合酶 II。 BI-1347 在体外和体内实验中都显示出巨大的潜力,尤其是在癌症研究领域 .
作用机制
BI-1347 通过选择性抑制 CDK8 和细胞周期蛋白 C 发挥其作用。CDK8 是一种激酶,它磷酸化参与转录调节的各种底物。通过抑制 CDK8,BI-1347 扰乱了关键转录因子的磷酸化,从而导致基因表达发生改变。 这种抑制增强了自然杀伤细胞的活性,并促进了它们靶向和破坏癌细胞的能力 .
准备方法
合成路线和反应条件
BI-1347 的合成涉及几个关键步骤。其中一条合成路线包括在碳酸铯存在下,4-溴异喹啉与特定化合物反应。 反应混合物悬浮在 1,2-二甲氧基乙烷和水的混合物中,并用氩气吹扫 .
工业生产方法
虽然详细的工业生产方法不容易获得,但 BI-1347 的合成通常涉及标准的有机合成技术,包括纯化和表征步骤,以确保化合物的纯度和效力 .
化学反应分析
反应类型
BI-1347 在合成过程中主要发生取代反应。 该化合物的稳定性和反应活性受其化学结构的影响,这使得它能够选择性地与 CDK8 和细胞周期蛋白 C 相互作用 .
常用试剂和条件
试剂: 4-溴异喹啉、碳酸铯、1,2-二甲氧基乙烷、水。
条件: 氩气吹扫,特定温度和压力条件,以促进反应.
主要产物
科学研究应用
相似化合物的比较
类似化合物
BI-1374: 一种结构相似的化合物,其效力远低于 BI-1347。
其他 CDK8 抑制剂: 各种其他抑制剂靶向 CDK8,但 BI-1347 因其高效力和选择性而脱颖而出.
独特性
BI-1347 能够以 1 纳摩尔的 IC50 值选择性抑制 CDK8,这使其独一无二。 它良好的药代动力学特征和在体外和体内模型中的有效性使其成为科学研究的宝贵工具,特别是在癌症和免疫疗法研究中 .
生物活性
The compound 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS No. 2163056-91-3) is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.42 g/mol
- IUPAC Name : 2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 8 (CDK8) and CDK19 , which are crucial components of the Mediator complex that regulates gene expression. By inhibiting these kinases, the compound disrupts cellular signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 (Colon Cancer) | 0.5 | Inhibition of CDK8/CDK19 |
M21 (Skin Melanoma) | 0.7 | Disruption of cell cycle progression |
MCF7 (Breast Cancer) | 0.6 | Induction of apoptosis via mitochondrial pathway |
These findings suggest that the compound effectively targets multiple pathways involved in cancer cell survival and proliferation.
In Vivo Studies
In vivo experiments using chick chorioallantoic membrane (CAM) assays have shown that this compound can significantly inhibit tumor growth and angiogenesis, comparable to established chemotherapeutic agents like combretastatin A-4 . The results indicate a promising therapeutic potential for this compound in treating various cancers.
Case Studies
Recent research has highlighted the effectiveness of this compound in specific case studies:
- Case Study on Colon Cancer : A study involving HT-29 cells demonstrated that treatment with the compound led to a marked decrease in tumor size and enhanced apoptosis markers compared to control groups .
- Case Study on Melanoma : In M21 melanoma models, the compound not only inhibited tumor growth but also showed synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy.
属性
IUPAC Name |
2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUGQONDYDNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BI-1347?
A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].
Q2: What is the significance of BI-1347's selectivity for CDK8/19?
A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].
Q3: How does BI-1347 impact cancer cells?
A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].
Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?
A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].
Q5: Are there any insights into the optimal dosing schedule for BI-1347?
A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].
Q6: Beyond its use in cancer, are there other potential applications for BI-1347?
A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.
Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?
A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。